molecular formula C16H26N4 B12270619 6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine

6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine

Cat. No.: B12270619
M. Wt: 274.40 g/mol
InChI Key: FTTIUCVLHBOKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyridazine ring substituted with a cyclohexylpiperazine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridazine with 4-cyclohexylpiperazine in the presence of a suitable catalyst and solvent. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act on sigma-2 receptors, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine is unique due to its specific substitution pattern and the presence of both cyclohexyl and dimethyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

6-(4-cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine

InChI

InChI=1S/C16H26N4/c1-13-12-16(18-17-14(13)2)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h12,15H,3-11H2,1-2H3

InChI Key

FTTIUCVLHBOKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

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